molecular formula C15H20ClNO2 B7641003 (4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone

(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7641003
M. Wt: 281.78 g/mol
InChI Key: AGXMNNZETZAKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of research chemicals known as designer drugs. It is also known by its chemical name, 4-CMC. This compound has gained popularity among researchers due to its unique chemical properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-CMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 4-CMC can produce a range of physiological and biochemical effects in animals. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. Additionally, 4-CMC has been shown to produce rewarding effects, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-CMC in laboratory experiments is its unique chemical structure, which allows researchers to investigate the effects of designer drugs on the central nervous system. However, there are also limitations to using this compound in research, such as the potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research involving 4-CMC. One potential area of investigation is the development of new therapeutic drugs based on the chemical structure of 4-CMC. Additionally, further studies are needed to better understand the long-term effects of this compound on the central nervous system and its potential for abuse. Finally, research is needed to investigate the potential use of 4-CMC in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves the reaction of 4-chloro-2-methylbenzaldehyde with 2-(2-hydroxypropan-2-yl)pyrrolidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

The unique chemical properties of 4-CMC make it a valuable research tool in various scientific fields such as pharmacology, toxicology, and neuroscience. It has been used in studies investigating the effects of designer drugs on the central nervous system and the potential therapeutic applications of these compounds.

properties

IUPAC Name

(4-chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-9-11(16)6-7-12(10)14(18)17-8-4-5-13(17)15(2,3)19/h6-7,9,13,19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXMNNZETZAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CCCC2C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.